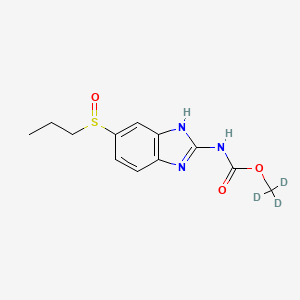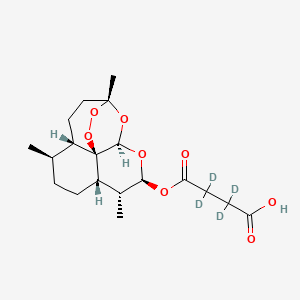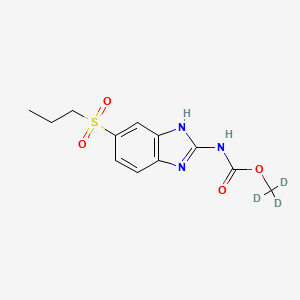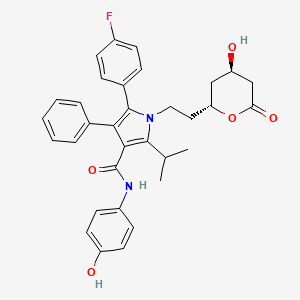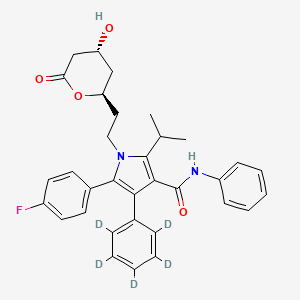
Fapyguanine-13C-15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fapyguanine-13C-15N3 is a chemical compound with the molecular formula C413CH7N215N3O2 . It is a variant of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Synthesis Analysis
The synthesis of Fapyguanine-13C-15N3 involves the use of 15N labeling and analysis of 13C–15N and 1H–15N couplings. This approach allows for the study of the structural aspects and pathways of chemical transformations, such as rearrangements and ring-chain tautomerisms, in monocyclic and fused nitrogen heterocycles .Chemical Reactions Analysis
The chemical reactions involving Fapyguanine-13C-15N3 can be studied using 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach provides insights into the structural aspects and pathways of chemical transformations .
Aplicaciones Científicas De Investigación
Anticancer Activity
One significant application of Fapyguanine-related compounds is in cancer research. A study on rhenium(I) tricarbonyl aqua complexes, which are structurally related to Fapyguanine, demonstrated promising anticancer properties. These complexes exhibited potent growth inhibitory effects on HeLa cells and were effective in circumventing cisplatin resistance in certain cancer cell lines. The study provided insights into their mechanism of action, including the induction of cell death without causing an increase in intracellular reactive oxygen species or affecting mitochondrial membrane potential. The complexes also showed considerable metabolic stability in vivo, indicating potential for therapeutic applications (Knopf et al., 2017).
Oxidative DNA Damage
Fapyguanine has been studied in the context of oxidative DNA damage. Research has shown that exposure to extremely low frequency magnetic fields can increase levels of FapyGua, a form of Fapyguanine, in rat leukocytes. This suggests that chronic exposure to such fields might be genotoxic, potentially contributing to increased oxidative stress and DNA damage (Yokuş et al., 2008).
DNA Repair Mechanisms
Fapyguanine is also a focus in studies of DNA repair mechanisms. For example, a study discussed the repair of Fapyguanine lesions in DNA, emphasizing the role of specific glycosylases in this process. This research provides valuable information about how cells respond to and repair oxidative damage, an essential aspect of understanding cancer development and aging (Hu et al., 2005).
Safety And Hazards
Direcciones Futuras
The future directions for Fapyguanine-13C-15N3 could involve its use in advancing the understanding of metabolism, improving disease diagnosis, and accelerating treatment assessment . Hyperpolarized 13C MRI, which could potentially involve Fapyguanine-13C-15N3, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fapyguanine-13C-15N3 involves the incorporation of 13C and 15N isotopes into the guanine base of fapyguanine.", "Starting Materials": [ "Fapyguanine", "13C-labeled guanine", "15N-labeled ammonia" ], "Reaction": [ "Fapyguanine is reacted with 13C-labeled guanine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form a mixed anhydride intermediate.", "The mixed anhydride intermediate is then reacted with 15N-labeled ammonia to form Fapyguanine-13C-15N3.", "The product is purified using standard chromatography techniques." ] } | |
Número CAS |
202406-91-5 |
Nombre del producto |
Fapyguanine-13C-15N3 |
Fórmula molecular |
C413CH7N215N3O2 |
Peso molecular |
173.11 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2,6-diamino-4-hydroxy-5-formamidopyrimidine-13C-15N3; |
Etiqueta |
Guanine Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
